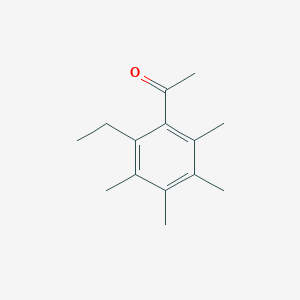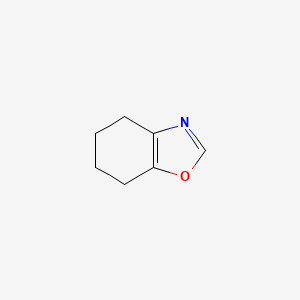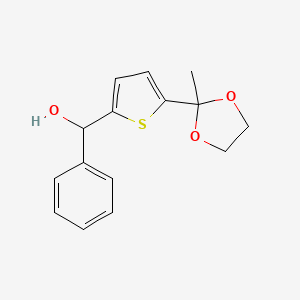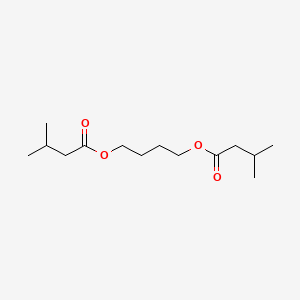
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone is an organic compound with the molecular formula C14H20O. This compound is characterized by its aromatic ketone structure, which includes a phenyl ring substituted with ethyl and multiple methyl groups. It is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2-ethyl-3,4,5,6-tetramethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies may explore its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to its biological activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
相似化合物的比较
1-(2,4,5-Trimethylphenyl)ethanone: Similar structure but lacks the ethyl group.
1-(2,3,5,6-Tetramethylphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethyl group and multiple methyl groups can affect its steric and electronic characteristics, making it distinct from other similar compounds.
属性
CAS 编号 |
92300-31-7 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h7H2,1-6H3 |
InChI 键 |
CWIWPMFMTKEPHK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C(=C1C(=O)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)


![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
